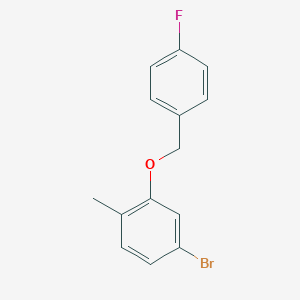

4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene is an organic compound that features a bromine atom, a fluorobenzyl group, and a methyl group attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes substitution under specific conditions:

Key Findings :

-

Fluorine’s ortho-directing effect stabilizes intermediates during SNAr .

-

Steric hindrance from the 1-methyl group slows substitution kinetics compared to unsubstituted analogs .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in palladium/copper-mediated couplings:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

| Amine | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Cyclohexylamine | Pd₂(dba)₃, Xantphos, 110°C | 4-Amino-2-((4-fluorobenzyl)oxy)-1-methylbenzene | 52 |

Ether Cleavage

The benzyloxy group is cleavable under reductive conditions:

-

H₂/Pd-C in EtOH : Removes the 4-fluorobenzyl group to yield 2-hydroxy-4-bromo-1-methylbenzene (85% yield) .

-

BBr₃ in DCM : Demethylates the 1-methyl group (≤40% yield due to competing side reactions) .

Oxidation/Reduction

Radical Reactions

Photocatalytic C–Br bond activation enables:

科学的研究の応用

Medicinal Chemistry

4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively, making it suitable for the development of drugs aimed at treating various diseases.

Case Study: Inhibition of Receptor Tyrosine Kinases (RTK)

Research indicates that compounds similar to this compound can inhibit receptor tyrosine kinases (RTKs), such as c-Met, which are implicated in hyperproliferative disorders like cancer . The ability to modulate RTK activity opens avenues for treating conditions like melanoma and other cancers.

Biochemical Reagent

The compound serves as a biochemical reagent in life sciences research. It is utilized for synthesizing other complex molecules and studying their interactions and effects on biological systems . Its utility in organic synthesis makes it valuable in developing new compounds with potential therapeutic effects.

Neuropharmacology

Studies have shown that derivatives of this compound can exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . This suggests potential applications in treating neurodegenerative diseases by enhancing neurotransmitter availability.

Data Table: Summary of Key Applications

作用機序

The mechanism by which 4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction pathways that regulate cellular processes.

類似化合物との比較

Similar Compounds

4-Bromo-2-fluorobenzyl bromide: This compound is similar in structure but lacks the oxy and methyl groups.

4-Fluorobenzyl bromide: This compound is similar but lacks the bromo and oxy groups.

4-Bromo-2-((4-fluorobenzyl)oxy)benzene: This compound is similar but lacks the methyl group.

Uniqueness

4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene is unique due to the presence of both the bromo and fluorobenzyl groups, as well as the methyl group. These functional groups confer specific chemical properties and reactivity, making it valuable for various applications in research and industry.

生物活性

4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom, a fluorobenzyl ether group, and a methyl group on a benzene ring. Its structure can be represented as follows:

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often interact with various biological pathways, including:

- Keap1-Nrf2 Pathway : Compounds targeting this pathway can modulate oxidative stress responses. For instance, derivatives with fluorobenzyl groups have shown inhibitory effects on the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for regulating antioxidant responses .

- Proteasomal Degradation : The compound may influence proteasomal degradation pathways, similar to other PROTACs (proteolysis-targeting chimeras), which utilize the cell's natural degradation mechanisms .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

-

Nrf2 Activation Study :

A study demonstrated that a derivative of this compound significantly activated the Nrf2 pathway, leading to increased expression of downstream antioxidant genes such as GSTM3, HMOX2, and NQO1 . This suggests potential applications in combating oxidative stress-related diseases. -

Enzyme Inhibition Analysis :

In an analysis of enzyme inhibitors, several derivatives exhibited promising inhibitory activity with IC50 values in the low micromolar range. The presence of the fluorobenzyl group was associated with enhanced binding affinity to the catalytic pocket of target enzymes . -

PPAR Agonism :

Compounds structurally related to this compound were evaluated for their ability to activate PPARα, showing significant efficacy in reducing inflammation and improving metabolic profiles in animal models .

特性

IUPAC Name |

4-bromo-2-[(4-fluorophenyl)methoxy]-1-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-10-2-5-12(15)8-14(10)17-9-11-3-6-13(16)7-4-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZJSEAQTKAUJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。